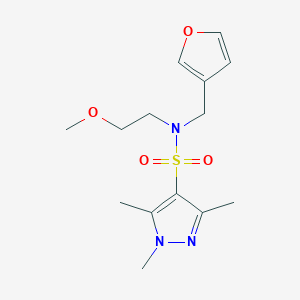

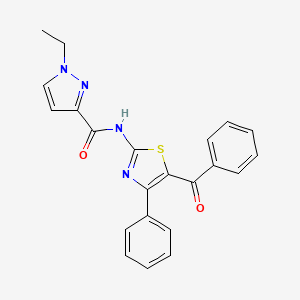

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide" is a chemical entity that appears to be a derivative of furan sulfonamide. The furan moiety is a heterocyclic compound with oxygen as the heteroatom, and sulfonamides are a group of organic compounds that contain a sulfonyl functional group attached to an amine. This compound is likely to have been synthesized for its potential biological activity or for the study of its chemical properties.

Synthesis Analysis

The synthesis of related furan sulfonamide derivatives has been described in the literature. For instance, novel 4-arylsulfonylthiophene- and furan-2-sulfonamides are prepared from 3-arylsulfonyl heterocycles using chlorosulfonation with chlorosulfonic acid and phosphorus pentachloride . The process involves the generation of bromomethyl groups prior to chlorosulfonation due to the instability of furansulfonyl chlorides to free radical bromination. This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan sulfonamide derivatives can be complex. For example, an X-ray structural study of synthesized N-amino derivatives of pyrazoles with a furazanyl moiety indicated a non-planar structure, and conformational analysis showed these molecules to be conformationally labile . This suggests that the compound "N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide" may also exhibit a non-planar structure and conformational flexibility.

Chemical Reactions Analysis

The reactivity of furan sulfonamide derivatives can be inferred from related compounds. For instance, the demethylation of methoxyl substituted sulfonamides can lead to phenols, which can undergo efficient mono- and bis-alkylation with Mannich reagents . This indicates that the methoxyethyl group in the compound of interest might be susceptible to similar reactions, potentially altering the compound's chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan sulfonamide derivatives can be quite varied. A related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was characterized by FT-IR, 1H and 13C NMR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . The compound was found to have a triclinic crystal structure, and density functional theory (DFT) was used to analyze the molecular interactions within the solid state. This suggests that the compound "N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide" could also be characterized using similar techniques to determine its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxic activities on tumor and non-tumor cell lines. These compounds displayed superior carbonic anhydrase inhibitory activity than the reference compound, highlighting their potential in designing inhibitors for biological targets (Kucukoglu et al., 2016).

Molecular Structure Analysis

The molecular structure of similar sulfonamide derivatives has been extensively studied, revealing significant twists and interactions within the molecule. This structural information is crucial for understanding the reactivity and potential binding capabilities of such compounds (Asiri et al., 2012).

Anti-inflammatory Potential

Derivatives of the compound have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Through extensive structure-activity relationship work, compounds demonstrating significant in vitro and in vivo COX-2 inhibition have been developed, underlining the therapeutic potential of these molecules (Penning et al., 1997).

Corrosion Inhibition

Research has also explored the use of similar sulfonamide compounds as inhibitors for mild steel corrosion in acidic environments. These studies provide insights into the protective capabilities of such molecules, suggesting applications beyond pharmaceuticals, such as in material science for preventing metal corrosion (Sappani & Karthikeyan, 2014).

Synthetic Applications

The compound and its derivatives have facilitated the development of novel synthetic methodologies, enabling the construction of complex molecules. These applications demonstrate the compound's role in advancing synthetic organic chemistry, providing new pathways to generate diverse molecular architectures (Li & Liu, 2014).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-11-14(12(2)16(3)15-11)22(18,19)17(6-8-20-4)9-13-5-7-21-10-13/h5,7,10H,6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQPZNANHSGCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N(CCOC)CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)